molecular formula C13H12N4O3 B4552992 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-2-butenoic acid

4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-2-butenoic acid

Cat. No.: B4552992
M. Wt: 272.26 g/mol
InChI Key: VDIIPZAMIGXUGO-AATRIKPKSA-N
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Description

4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-2-butenoic acid is a useful research compound. Its molecular formula is C13H12N4O3 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.09094026 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the versatility of this compound and related structures in chemical synthesis. For example, the synthesis of unsaturated α-acyloxybenzothiazoleamides using a compound structurally related to 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-2-butenoic acid as an acid component in Passerini three-component reactions indicates the utility of such compounds in producing biologically active molecules or intermediates for further derivatization under solvent-free conditions, showcasing good yields (Sheikholeslami-Farahani & Shahvelayati, 2013).

Additionally, microwave-assisted synthesis approaches have been developed for 4-oxo-2-butenoic acids, highlighting the compound's role as a versatile intermediate for further derivatization into biologically active species. This method provides a more accessible route to these compounds, offering moderate to excellent yields across a broad range of substrates and rationalizing the effect of substituents on reaction conditions (Uguen et al., 2021).

Biological and Pharmacological Research

While excluding specific applications in drug use, dosages, and side effects, the compound's relevance in biological research can be inferred through its structural and synthetic utility. Compounds with similar structural motifs have been explored for their potential as antimicrobial agents, where modifications of the core structure, including the incorporation of fluorine or triazole elements, have shown promising activity (Holla, Bhat, & Shetty, 2003).

Properties

IUPAC Name

(E)-4-oxo-4-[4-(1,2,4-triazol-1-ylmethyl)anilino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-12(5-6-13(19)20)16-11-3-1-10(2-4-11)7-17-9-14-8-15-17/h1-6,8-9H,7H2,(H,16,18)(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIIPZAMIGXUGO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-2-butenoic acid
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4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-2-butenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.